3-Acetylthiophene

Descripción general

Descripción

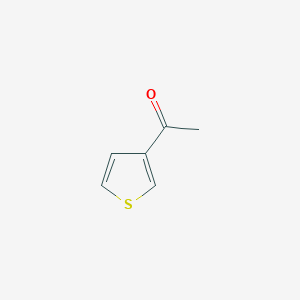

3-Acetylthiophene, also known as 1-(thiophen-3-yl)ethanone, is an organic compound with the molecular formula C6H6OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetyl group (CH3CO-) attached to the third carbon of the thiophene ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Acetylthiophene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of thiophene using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C4H4S+CH3COClAlCl3C6H6OS+HCl

Another method involves the Grignard coupling reaction of 3-bromothiophene with ethylmagnesium bromide, followed by oxidation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound sulfoxide or this compound sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of this compound can yield 3-ethylthiophene using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

Oxidation: this compound sulfoxide, this compound sulfone

Reduction: 3-Ethylthiophene

Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Electrochemical Applications

One of the most notable applications of 3-acetylthiophene is in the modification of electrodes for electrochemical sensing.

Electrochemical Sensors:

- Modified Electrodes: this compound can be polymerized to form poly(this compound), which is used to modify glassy carbon electrodes (GCE). This modification enhances the electrocatalytic activity towards the oxidation of dopamine, making it a reliable method for detecting dopamine in biological samples. The detection limit achieved was as low as M, demonstrating high sensitivity and reproducibility .

- Applications in Uric Acid Detection: The poly(this compound) modified GCE has also been successfully utilized for the voltammetric determination of uric acid in urine samples, showcasing its application in clinical diagnostics .

Organic Synthesis

This compound serves as a key intermediate in various organic synthesis processes:

Synthesis of Chalcone Derivatives:

- Researchers have synthesized novel 2,5-dichloro-3-acetylthiophene chalcone derivatives through Claisen-Schmidt condensation. These derivatives have been evaluated for their biological activities, indicating potential pharmaceutical applications .

Preparation of Schiff Bases:

- The compound is also utilized in the preparation of Schiff bases, which are important in medicinal chemistry for their diverse biological activities .

Material Science

The unique properties of this compound make it suitable for various applications in material science:

Conductive Polymers:

- Poly(this compound) exhibits conductive properties, making it valuable in the development of conductive films and coatings. These materials can be applied in electronic devices and sensors due to their enhanced electrical conductivity compared to other polymers .

Recent studies have highlighted the potential biological activities of derivatives synthesized from this compound:

Antimicrobial Properties:

- Various derivatives have been tested for antimicrobial activity, showing promise as potential agents against bacterial infections .

Pharmacological Research:

- The exploration of this compound derivatives has led to findings that suggest potential anti-inflammatory and analgesic effects, warranting further investigation into their pharmacological properties .

Summary Table: Applications of this compound

Mecanismo De Acción

3-Acetylthiophene can be compared with other acetyl-substituted thiophenes and related heterocyclic compounds:

2-Acetylthiophene: Similar structure but with the acetyl group at the second carbon. It exhibits different reactivity and properties due to the position of the substituent.

3-Acetylpyridine: A nitrogen-containing analog with different electronic properties and reactivity.

3-Acetylindole: Contains an indole ring instead of a thiophene ring, leading to different biological activities and applications.

Uniqueness: Its sulfur-containing ring imparts distinct electronic properties compared to nitrogen-containing analogs .

Comparación Con Compuestos Similares

- 2-Acetylthiophene

- 3-Acetylpyridine

- 3-Acetylindole

- 2-Acetylpyrrole

Actividad Biológica

3-Acetylthiophene is a sulfur-containing organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.

Synthesis and Properties

This compound can be synthesized through several methods, including the acylation of thiophene using acetyl chloride or acetic anhydride in the presence of a catalyst. The compound exhibits a characteristic thiophene ring structure, which contributes to its unique chemical properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Antitubercular Activity : A series of derivatives based on this compound have shown promising activity against Mycobacterium tuberculosis (MTB). In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antitubercular agents like pyrazinamide, suggesting potential as new therapeutic agents against tuberculosis .

- Antibacterial Activity : The compound has also been tested for its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated MIC values lower than 100 µg/mL, indicating moderate antibacterial activity .

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. Notably:

- Prostate Cancer : Compounds derived from this compound have been shown to inhibit the growth of DU-145 prostate cancer cell lines. One study reported IC50 values as low as 2.0 µg/mL for certain derivatives, indicating potent anticancer activity .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of key cellular pathways involved in tumor growth. Molecular docking studies have suggested strong interactions between these compounds and specific protein targets associated with cancer progression .

Case Study 1: Antitubercular Screening

A study synthesized a series of pyrazoline derivatives incorporating the this compound moiety. These compounds were screened for their antitubercular activity against M. tuberculosis H37Rv strain. Among them, one derivative exhibited an MIC of 1.60 µg/mL, significantly outperforming standard treatments .

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, a derivative containing a pyridinyl group showed remarkable efficacy against prostate cancer cells with an IC50 value of 2.0 ± 0.2 µg/mL. This study emphasized the potential of this compound derivatives in cancer therapy .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Measurement | Value |

|---|---|---|---|

| Antitubercular | M. tuberculosis H37Rv | MIC | 1.60 µg/mL |

| Antibacterial | Staphylococcus aureus | MIC | <100 µg/mL |

| Anticancer | DU-145 prostate cancer cells | IC50 | 2.0 ± 0.2 µg/mL |

Propiedades

IUPAC Name |

1-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIDWJDZNNVFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163498 | |

| Record name | Methyl 3-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1468-83-3 | |

| Record name | 3-Acetylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-THIENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB5SQX2RBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 - 62 °C | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-acetylthiophene?

A1: this compound has a molecular formula of C₆H₆OS and a molecular weight of 126.19 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques such as IR, ¹H NMR, and ¹³C NMR to characterize this compound. [, , ] These techniques provide insights into the compound's functional groups, proton and carbon environments, and overall structure.

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the acetyl group at the 3-position of the thiophene ring significantly influences the reactivity of this compound. For instance, it undergoes characteristic reactions such as enolisation, [, ] alkylation, [, ] and condensation reactions. [, , ] The sulfur atom in the thiophene ring also plays a role in its reactivity, influencing its coordination behavior with metals. []

Q4: What are some of the applications of this compound in materials science?

A4: this compound serves as a precursor for synthesizing polymers with interesting properties. For example, it can be electropolymerized to create poly(this compound) (P3AT). [, , , ] P3AT modified electrodes exhibit excellent electrocatalytic activity, proving useful for electrochemical sensing of various analytes.

Q5: How is this compound utilized in the development of sensors?

A5: Researchers have employed poly(this compound) modified electrodes for the electrochemical detection of several analytes. These include uric acid in urine samples, [] dopamine, [] noradrenaline in pharmaceuticals, [] and 8-hydroxy-2′-deoxyguanosine as a biomarker for oxidative DNA damage. [] The modified electrodes demonstrate enhanced sensitivity and selectivity towards these analytes.

Q6: Can you elaborate on the use of this compound in organic synthesis?

A6: this compound acts as a versatile building block in organic synthesis. It participates in Claisen-Schmidt condensations to yield chalcones, which are further utilized to synthesize pyrazolines exhibiting antitubercular and cytotoxic activities. [, ] It also serves as a starting material for synthesizing terthiophenes and thienylfurans. []

Q7: How does this compound contribute to research in medicinal chemistry?

A7: The synthesis of novel pyrazoline derivatives incorporating the 2,5-dichloro-3-acetylthiophene chalcone moiety has been explored for potential antitubercular and anticancer agents. [] Additionally, the synthesis of thienopyridinols from this compound is of interest due to their potential biological activities. []

Q8: Has this compound been investigated in the context of catalytic reactions?

A8: While this compound itself may not be a catalyst, its derivatives like thiaplatinacycles, derived from reacting this compound with platinum(0) complexes, have shown activity as intermediates in hydrodesulfurization (HDS) reactions. []

Q9: Have computational methods been employed to study this compound?

A9: Yes, computational chemistry plays a role in understanding the properties of this compound. Researchers have used high-level ab initio calculations, such as G2 and G3 methods, to determine its enthalpy of formation and compare the relative stabilities of 2- and this compound isomers. [] Molecular docking studies have been conducted on pyrazoline derivatives containing the this compound moiety to understand their interactions with target proteins and predict their potential as antitubercular agents. []

Q10: Are there established QSAR models for predicting the activity of this compound derivatives?

A10: While specific QSAR models focusing solely on this compound derivatives might not be widely established, researchers develop structure-activity relationship (SAR) studies to understand the impact of structural modifications on the biological activity of its derivatives, like the pyrazoline series. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.